Cas no 1706436-03-4 (Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate)
Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate
- Methyl 2-chloro-5-fluoro-6-(piperidin-1-yl)nicotinate
- methyl 2-chloro-5-fluoro-6-(piperidin-1-yl)pyridine-3-carboxylate
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- Inchi: 1S/C12H14ClFN2O2/c1-18-12(17)8-7-9(14)11(15-10(8)13)16-5-3-2-4-6-16/h7H,2-6H2,1H3
- InChI Key: RHGJUAYXQSCSSE-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)OC)C=C(C(=N1)N1CCCCC1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 300
- Topological Polar Surface Area: 42.4
Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM507966-1g |
Methyl2-chloro-5-fluoro-6-(piperidin-1-yl)nicotinate |
1706436-03-4 | 97% | 1g |
$328 | 2022-09-02 |
Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate
Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate (CAS No. 1706436-03-4): An Overview of Its Properties and Applications
Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate (CAS No. 1706436-03-4) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate.
Chemical Structure and Properties
Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate is a member of the nicotinate family, featuring a substituted pyridine ring with a methyl ester group, a chloro substituent at the 2-position, a fluoro substituent at the 5-position, and a piperidine ring at the 6-position. The molecular formula of this compound is C14H15ClFNO2, with a molecular weight of approximately 295.72 g/mol. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it an interesting candidate for various applications.
The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in solution-based reactions and biological assays. Additionally, the presence of the piperidine ring and the ester group contributes to its lipophilicity, which is crucial for its bioavailability and cellular uptake.
Synthesis Methods
The synthesis of Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate has been reported using various methodologies. One common approach involves the reaction of 2-chloro-5-fluoronicotinic acid with piperidine to form the corresponding amide, followed by esterification with methanol to yield the final product. This method typically proceeds under mild conditions and can be optimized to achieve high yields and purity.
Another synthetic route involves the coupling of 2-chloro-5-fluoronicotinoyl chloride with piperidine to form the amide intermediate, which is then methylated using methanol in the presence of a suitable catalyst. This approach offers flexibility in terms of reaction conditions and can be adapted to large-scale production processes.
Biological Activities
Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate has been studied for its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory applications. Recent research has shown that this compound exhibits potent activity as a modulator of nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological processes.
In vitro studies have demonstrated that Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate can selectively bind to specific subtypes of nAChRs, such as α4β2 and α7 subunits, which are implicated in cognitive function and neurodegenerative diseases. This selective binding profile suggests that the compound may have therapeutic potential for conditions such as Alzheimer's disease and schizophrenia.
Beyond its neuropharmacological effects, Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate has also shown anti-inflammatory properties. In vivo studies using animal models have indicated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings highlight its potential as an anti-inflammatory agent for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Clinical Trials and Future Prospects
The promising preclinical results for Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate have led to increased interest in its clinical development. Several phase I clinical trials are currently underway to evaluate its safety and pharmacokinetic profile in humans. Preliminary data from these trials suggest that the compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties.
If these initial trials prove successful, further phase II and III trials will be conducted to assess the efficacy of Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate in treating specific diseases. The compound's unique combination of neuropharmacological and anti-inflammatory activities makes it a versatile candidate for addressing multiple therapeutic areas.
Conclusion
In conclusion, Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate (CAS No. 1706436-03-4) is a promising compound with a diverse range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct properties that make it suitable for various biological activities, including modulation of nicotinic acetylcholine receptors and anti-inflammatory effects. Ongoing clinical trials will provide further insights into its safety and efficacy, paving the way for potential therapeutic uses in treating neurological disorders and inflammatory conditions.
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